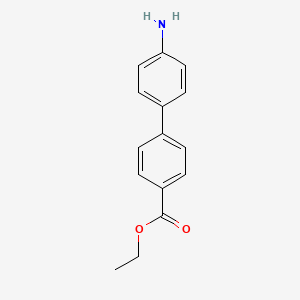

4'-Amino-biphenyl-4-carboxylic acid ethyl ester

Descripción

4’-Amino-biphenyl-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, featuring an amino group at the 4’ position and an ethyl ester group at the 4 position of the biphenyl structure

Propiedades

IUPAC Name |

ethyl 4-(4-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAWFPVAVHKGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The preparation of 4'-amino-biphenyl-4-carboxylic acid ethyl ester generally involves two key transformations:

- Introduction of the amino group at the 4' position of biphenyl.

- Formation of the ethyl ester at the 4 position of the biphenyl ring.

These transformations are typically achieved via multi-step synthetic routes starting from biphenyl or biphenyl derivatives.

Common Preparation Routes

Starting Material: Ethyl biphenyl-4-carboxylate

A common precursor is ethyl biphenyl-4-carboxylate , which contains the ethyl ester group at the 4 position. This compound can be synthesized by esterification of biphenyl-4-carboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at reflux conditions (80–100 °C) for 8–12 hours, yielding 70–85% of product after purification by recrystallization or chromatography.

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Esterification | Biphenyl-4-carboxylic acid + ethanol | H2SO4 catalyst | Reflux, 8–12 h | 70–85 |

Introduction of the Amino Group at the 4' Position

The amino group introduction at the 4' position of biphenyl can be achieved via a two-step process:

- Nitration of ethyl biphenyl-4-carboxylate to introduce a nitro group at the 4' position.

- Reduction of the nitro group to an amino group.

Nitration

Nitration is typically performed using a nitrating mixture such as concentrated nitric acid and sulfuric acid at controlled temperatures (0–5 °C) to avoid over-nitration and side reactions. The reaction selectively introduces a nitro group at the 4' position due to the directing effects of the ester group.

Reduction

The nitro compound is then reduced to the amino derivative using catalytic hydrogenation (e.g., palladium on carbon under H2 atmosphere) or chemical reduction methods such as iron powder in acidic medium or tin(II) chloride in hydrochloric acid.

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | HNO3/H2SO4 | 0–5 °C, 1–2 h | 70–80 |

| Reduction | Nitro to amino | Pd/C, H2 or Fe/HCl | Room temp or reflux | 80–90 |

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Route

An alternative approach involves Suzuki-Miyaura cross-coupling between:

- 4-bromo-4'-nitrobiphenyl (or 4-bromo-4'-aminobiphenyl after reduction)

- Ethyl 4-boronobenzoate

This method allows for the formation of the biphenyl core with the desired substitution pattern in a single step, followed by reduction if necessary.

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Cross-coupling | Pd(PPh3)4 catalyst, base (K2CO3) | 80–100 °C, 12–24 h | 60–85 |

Purification and Characterization

- Purification : Column chromatography on silica gel using hexane/ethyl acetate gradients is standard. Recrystallization from ethanol or ethyl acetate is used to enhance purity.

- Characterization : NMR (¹H and ¹³C) confirms aromatic and amino protons; IR spectroscopy shows ester carbonyl and NH2 stretches; Mass spectrometry confirms molecular weight; HPLC ensures purity >98%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Reagents | Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Esterification + Nitration + Reduction | Biphenyl-4-carboxylic acid | Esterification, nitration, reduction | Ethanol, H2SO4, HNO3/H2SO4, Pd/C or Fe/HCl | Reflux, 0–5 °C, room temp | Straightforward, scalable | 50–70 (overall) |

| Suzuki-Miyaura Coupling | 4-bromo-4'-nitrobiphenyl + ethyl 4-boronobenzoate | Cross-coupling, reduction | Pd(PPh3)4, base, H2/Pd-C | 80–100 °C, 12–24 h | High selectivity, fewer steps | 60–85 |

Research Findings and Notes

- Reaction conditions such as temperature, catalyst loading, and solvent choice critically influence yields and purity.

- Reduction methods vary in efficiency; catalytic hydrogenation offers cleaner products but requires specialized equipment.

- Suzuki coupling offers a modular approach to biphenyl derivatives, facilitating structural diversity.

- Purity validation by HPLC and NMR is essential to confirm the absence of side products, especially unreacted nitro intermediates.

- Industrial scale-up often employs continuous flow reactors for esterification and coupling steps to improve reproducibility and throughput.

Análisis De Reacciones Químicas

Types of Reactions

4’-Amino-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

4’-Amino-biphenyl-4-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4’-Amino-biphenyl-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobiphenyl: Lacks the carboxylic acid and ester groups, making it less versatile in reactions.

Biphenyl-4-carboxylic acid: Lacks the amino group, limiting its reactivity in certain applications.

4’-Amino-biphenyl-4-carboxylic acid: The non-esterified form, which has different solubility and reactivity properties.

Uniqueness

4’-Amino-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of both amino and ester functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis and materials science.

Actividad Biológica

4'-Amino-biphenyl-4-carboxylic acid ethyl ester (C15H15NO2), a biphenyl derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound features both an amino group and an ethyl ester group, which contribute to its reactivity and interaction with biological targets. Research highlights its possible applications in anti-inflammatory and anticancer therapies, making it a candidate for further investigation.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

- Molecular Formula : C15H15NO2

- Molecular Weight : Approximately 241.29 g/mol

The compound's structure includes:

- Amino Group : Enhances interaction with biological macromolecules.

- Ethyl Ester Group : Contributes to its solubility and bioavailability.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays. Studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation.

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. A study focused on 4-amino-substituted biphenyls reported that this compound exhibited mutagenic effects under certain conditions, indicating the need for careful evaluation in therapeutic contexts .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester | Contains a formyl group instead of an amino group | Focus on aldehyde chemistry |

| 4'-Amino-biphenyl-4-carboxylic acid | Lacks the ethyl ester group | Directly involved in amine chemistry |

| 4'-Hydroxymethyl-biphenyl-4-carboxylic acid ethyl ester | Contains a hydroxymethyl group | Focus on alcohol functionalities |

The presence of both an amino group and an ethyl ester distinguishes this compound, providing unique reactivity and potential applications in research and industry.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments using Salmonella strains TA98 and TA100 assessed the mutagenicity of various biphenyl derivatives, including this compound. Results indicated that the compound showed a moderate level of mutagenicity, correlating with the electronic properties of its substituents .

- In Vivo Studies : In vivo genotoxicity tests were performed on mice, where chromosomal aberrations were evaluated after administration of the compound. The findings suggested potential risks associated with high doses, necessitating further investigation into safe therapeutic windows .

- Pharmacokinetic Assessments : Pharmacokinetic studies have indicated that modifications in the molecular structure can significantly influence the bioavailability and distribution of biphenyl derivatives. This insight is crucial for optimizing dosage forms for clinical use .

Q & A

Basic: How can researchers verify the structural identity of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester?

Answer:

Confirmation of structural identity requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of the ethyl ester group (δ ~4.3 ppm for CH and δ ~1.3 ppm for CH) and aromatic protons from the biphenyl system (δ ~6.8–8.2 ppm) .

- High-Performance Liquid Chromatography (HPLC): Validate purity (>98%) and retention time against a reference standard .

- Mass Spectrometry (MS): Compare the molecular ion peak (expected m/z = 255.31) with the observed exact mass .

Advanced: How can researchers resolve discrepancies in spectral data for this compound? Answer: Discrepancies (e.g., unexpected splitting in NMR or deviations in mass) may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

- Isotopic Labeling: Trace unexpected peaks to isotopic variants or degradation products .

Basic: What synthetic routes are reported for this compound?

Answer:

A common route involves:

Coupling Reaction: React 4-aminobiphenyl-4-carboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ester bond.

Purification: Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .

Advanced: How can reaction yields be optimized for large-scale synthesis? Answer:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd/C) for coupling efficiency under mild conditions .

- Microwave-Assisted Synthesis: Reduce reaction time and improve yield via controlled heating .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Intermediate in Drug Synthesis: Used in the production of Trifarotene (a retinoid for acne treatment), where it serves as a precursor .

- Receptor Studies: The biphenyl structure may interact with aryl hydrocarbon receptors (AhR) or GABA receptors, as seen in structurally similar esters .

Advanced: How can structure-activity relationships (SAR) be explored for this compound? Answer:

- Analog Synthesis: Modify the ethyl ester group to methyl or tert-butyl esters and compare bioactivity .

- Molecular Docking: Simulate interactions with target proteins (e.g., 5-HT receptors) using software like AutoDock Vina .

- In Vitro Assays: Test cytotoxicity and receptor activation in cell lines (e.g., HEK293) to quantify potency .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Storage Conditions: Keep in airtight containers at 2–8°C, protected from light and moisture, based on stability data for similar esters .

- Degradation Signs: Monitor for color changes (yellowing) or precipitation, indicating hydrolysis of the ester group .

Advanced: How can degradation pathways be characterized under varying conditions? Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .

- Kinetic Modeling: Calculate activation energy () for hydrolysis using Arrhenius plots to predict shelf life .

Basic: What analytical methods are suitable for quantifying this compound in mixtures?

Answer:

- Reverse-Phase HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Gas Chromatography (GC): Derivatize the compound (e.g., silylation) to enhance volatility for GC-MS analysis .

Advanced: How can researchers address co-elution issues in complex matrices? Answer:

- Tandem Mass Spectrometry (MS/MS): Fragment ions to distinguish target peaks from interferents .

- Chiral Columns: Resolve enantiomers if racemization occurs during synthesis .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use a fume hood to avoid inhalation of dust or vapors .

Advanced: How can metabolite toxicity be assessed for this compound? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.